1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

Catalog No.
S11391458
CAS No.
M.F
C18H18BrN3O4
M. Wt
420.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acet...

Product Name

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

IUPAC Name

1-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid

Molecular Formula

C18H18BrN3O4

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C18H18BrN3O4/c19-14-3-1-12(2-4-14)15-5-6-16(23)22(20-15)11-17(24)21-9-7-13(8-10-21)18(25)26/h1-6,13H,7-11H2,(H,25,26)

InChI Key

TYUHWUMLGBVBIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring, an acetyl group, and a pyridazinone moiety substituted with a 4-bromophenyl group. The molecular formula of this compound is C18H19BrN4O3C_{18}H_{19}BrN_{4}O_{3}, and it has a molecular weight of approximately 419.3 g/mol. The IUPAC name reflects the intricate structure, indicating the positions of various functional groups, including the carboxylic acid and the bromophenyl substituent, which significantly contributes to its biological activity and chemical properties .

Typical for its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it susceptible to neutralization by bases.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: The piperidine ring can participate in amide bond formation with various amines.
  • Nucleophilic Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, allowing for further derivatization .

The compound exhibits potential biological activities due to its structural characteristics. The presence of the bromophenyl group is associated with enhanced biological activity, including antimicrobial and anticancer properties. Research indicates that compounds containing pyridazinone derivatives often display significant pharmacological effects, including anti-inflammatory and analgesic activities. Additionally, the piperidine structure is known for its role in various biological interactions, making this compound a subject of interest in medicinal chemistry .

Synthesis of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step synthetic pathways:

  • Formation of the Pyridazinone Core: Starting with appropriate precursors, the pyridazinone ring is synthesized through cyclization reactions.
  • Bromination: A bromination step introduces the bromine atom into the phenyl ring.
  • Acetylation: The acetyl group is introduced through acetylation reactions involving acetic anhydride or acetyl chloride.
  • Piperidine Ring Construction: The piperidine moiety is formed through reductive amination or similar methods.
  • Carboxylic Acid Introduction: Finally, the carboxylic acid group is introduced through hydrolysis or direct synthesis methods .

The compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Research: It can be used in studies exploring structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: Its properties may extend to applications in agrochemicals for pest control or plant growth regulation .

Interaction studies involving this compound focus on its binding affinities and mechanisms of action within biological systems. Research indicates that compounds with similar structures often interact with specific receptors or enzymes, influencing pathways related to inflammation and pain management. Investigations into its pharmacokinetics and pharmacodynamics are crucial for understanding its therapeutic potential and safety profile .

Several compounds share structural similarities with 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid, which may highlight its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycineContains a glycine moietyEnhanced solubility due to glycine
N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}isoleucineIncorporates isoleucinePotentially altered pharmacodynamics due to amino acid side chain
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamideFeatures a thieno-pyrazole moietyMay exhibit unique anti-inflammatory properties
N-(4-bromophenyl)-2-[5-(3-methoxybenzoyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamideIncorporates methoxybenzoyl substituentPotential enhancement of anti-inflammatory properties

These comparisons illustrate how variations in substituents and functional groups can influence the biological activity and applications of similar compounds while emphasizing the unique characteristics of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid .

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

419.04807 g/mol

Monoisotopic Mass

419.04807 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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